![molecular formula C21H24FN3O2 B4332284 N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332284.png)
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide
Overview
Description
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBA is a highly selective and potent antagonist of the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide acts as a competitive antagonist of the dopamine D3 receptor, which is primarily localized in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide reduces the release of dopamine, a neurotransmitter involved in reward and motivation. This leads to a reduction in drug-seeking behavior and improved cognitive function.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been shown to have a high degree of selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptors. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has also been shown to have a long half-life, which allows for sustained therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the dopamine D3 receptor, which allows for precise modulation of this receptor. N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide also has a long half-life, which reduces the need for frequent dosing. However, N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide. One potential area of research is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide in other neurological disorders, such as depression and anxiety. Additionally, the development of new animal models and behavioral assays may help to further elucidate the mechanisms of action and therapeutic potential of N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide.
Scientific Research Applications
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the modulation of reward, motivation, and cognitive function. N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide has been demonstrated to have anti-addictive properties, reducing drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia and Parkinson's disease.
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-8-10-19(11-9-18)24-21(27)20(26)23-14-16-4-6-17(7-5-16)15-25-12-2-1-3-13-25/h4-11H,1-3,12-15H2,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXPMZSNGRDCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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